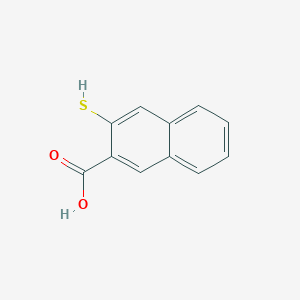

3-Sulfanylnaphthalene-2-carboxylic acid

Description

Structural Classification and Nomenclature within Naphthalene (B1677914) Carboxylic Acid Frameworks

3-Sulfanylnaphthalene-2-carboxylic acid belongs to the class of naphthalene carboxylic acids, which are derivatives of naphthalene bearing one or more carboxyl groups. The position of the functional groups on the naphthalene rings is crucial for their chemical behavior. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound explicitly denotes a naphthalene ring with a sulfanyl (B85325) group at the 3-position and a carboxylic acid group at the 2-position.

Naphthalene carboxylic acids are isomeric, with the position of the carboxyl group defining their fundamental properties. For instance, 1-naphthoic acid and 2-naphthoic acid are the two basic isomers. The introduction of additional substituents, such as the sulfanyl group in the compound of interest, further diversifies this class of molecules.

To illustrate the basic framework, the properties of the parent naphthalene-2-carboxylic acid are presented below.

| Property | Value |

| IUPAC Name | Naphthalene-2-carboxylic acid |

| Other Names | 2-Naphthoic acid, β-Naphthoic acid |

| CAS Number | 93-09-4 wikipedia.org |

| Chemical Formula | C₁₁H₈O₂ wikipedia.org |

| Molar Mass | 172.18 g/mol wikipedia.org |

| Melting Point | 185.5 °C wikipedia.org |

| Appearance | White solid wikipedia.org |

This data is for the related compound Naphthalene-2-carboxylic acid and is provided for illustrative purposes.

Research Significance and Future Directions

While direct research on 3-Sulfanylnaphthalene-2-carboxylic acid is sparse, the significance of related compounds provides a roadmap for potential future investigations. Naphthalene derivatives are known for their applications as building blocks in the synthesis of dyes, pharmaceuticals, and polymers. The presence of a thiol group opens up possibilities for this compound to act as a ligand for metal complexes, a precursor for sulfur-containing heterocycles, or a component in self-assembling monolayers on metal surfaces.

The combination of a carboxylic acid and a thiol group on a naphthalene scaffold is of particular interest in medicinal chemistry. Thiol-containing compounds are often involved in biological processes, and carboxylic acids can enhance solubility and act as a handle for further chemical modifications. For instance, derivatives of hydroxy-substituted naphthalene carboxylic acids have been investigated for their anti-inflammatory properties. researchgate.net The sulfanyl analogue could exhibit unique biological activities.

Future research could focus on several key areas:

Synthesis: Developing efficient and selective synthetic routes to 3-Sulfanylnaphthalene-2-carboxylic acid and its derivatives is a primary challenge. General methods for the sulfanylation of carboxylic acid derivatives could be adapted for this purpose. researchgate.net

Characterization: Thorough spectroscopic and crystallographic analysis is needed to fully understand the structural and electronic properties of the molecule.

Applications: Investigating its potential in materials science, such as in the formation of coordination polymers or as a corrosion inhibitor.

Biological Evaluation: Screening for potential pharmacological activities, drawing inspiration from the known bioactivity of other substituted naphthalene carboxylic acids.

Structure

3D Structure

Properties

Molecular Formula |

C11H8O2S |

|---|---|

Molecular Weight |

204.25 g/mol |

IUPAC Name |

3-sulfanylnaphthalene-2-carboxylic acid |

InChI |

InChI=1S/C11H8O2S/c12-11(13)9-5-7-3-1-2-4-8(7)6-10(9)14/h1-6,14H,(H,12,13) |

InChI Key |

XLFFYDFFAKJIEN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)O)S |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategic Preparations

Direct Synthesis of 3-Sulfanylnaphthalene-2-carboxylic acid

Direct synthetic methods aim to introduce the carboxylic acid group onto a naphthalene-thiol precursor in a single, key carboxylation step. While specific literature for the direct synthesis of 3-Sulfanylnaphthalene-2-carboxylic acid is sparse, analogous named reactions provide strategic blueprints for its potential preparation.

The direct carboxylation of a thionaphthol is not a commonly documented reaction. However, analogous reactions with phenols, such as the Kolbe-Schmitt reaction, offer a potential, albeit hypothetical, pathway. The Kolbe-Schmitt reaction involves the nucleophilic addition of a phenoxide to carbon dioxide under pressure and heat. wikipedia.orgucla.eduorganic-chemistry.org Industrially, this reaction is used to synthesize 3-hydroxy-2-naphthoic acid from its corresponding naphthol. wikipedia.orgbyjus.com A hypothetical thio-Kolbe-Schmitt reaction could involve the deprotonation of naphthalene-2-thiol with a strong base to form the more nucleophilic thiolate, which would then react with carbon dioxide, followed by acidic workup. The regioselectivity of this reaction is highly sensitive to conditions such as temperature and the choice of counter-ion. wikipedia.org

Another, though less synthetically viable, approach is the von Richter reaction. This reaction converts an aromatic nitro compound into a carboxylic acid, with the incoming carboxyl group positioning itself ortho to the former location of the nitro group (cine substitution). wikipedia.orgdbpedia.orgslideshare.net For instance, applying this to a 3-nitro-2-halonaphthalene with potassium cyanide could theoretically yield the desired product. However, the von Richter reaction is known for its low yields (1-50%) and the formation of numerous side products, limiting its practical application. wikipedia.orgscribd.com The complex mechanism involves nucleophilic attack of cyanide, ring closure, and eventual elimination of dinitrogen. wikipedia.orgyoutube.com

| Reaction Name | Precursor | Key Reagents | Product | Notes |

| Thio-Kolbe-Schmitt (Hypothetical) | Naphthalene-2-thiol | 1. Strong Base (e.g., KOH) 2. CO₂ (high pressure, temp.) 3. Acid (e.g., H₂SO₄) | 3-Sulfanylnaphthalene-2-carboxylic acid | Analogous to synthesis of 3-hydroxy-2-naphthoic acid. wikipedia.orgbyjus.com Regiochemistry is critical. |

| von Richter Reaction | Substituted Nitro-naphthalene | KCN, Ethanol/Water | ortho-Carboxylated product | Generally low yield and not synthetically useful. wikipedia.orgslideshare.netscribd.com |

Indirect Synthetic Routes for Naphthalene (B1677914) Sulfanyl (B85325) Carboxylic Acids

Indirect routes involve the stepwise construction of the target molecule from precursors that already contain either the sulfur or the carboxyl functionality, or a group that can be converted into one.

A robust and general method for synthesizing carboxylic acids is the carboxylation of organometallic reagents, such as Grignard or organolithium compounds. libretexts.org This strategy can be applied to naphthalene systems. The synthesis would begin with a di-substituted naphthalene, for example, 2-bromo-3-chloronaphthalene. Selective metal-halogen exchange, typically using an organolithium reagent at low temperature, would generate a nucleophilic organonaphthalene species. This intermediate readily reacts with carbon dioxide (often introduced as a gas or solid dry ice) in a nucleophilic addition reaction. Subsequent protonation with a strong aqueous acid yields the final carboxylic acid. libretexts.orgcolostate.edu The success of this route depends on the ability to selectively form the organometallic reagent at the desired position.

Table 2.2.1: Reagents for Organometallic Carboxylation

| Step | Purpose | Typical Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Formation of Organometallic Reagent | Alkyl Lithium (e.g., n-BuLi) or Mg metal | Naphthyl-lithium or Naphthyl-magnesium halide |

| 2 | Carboxylation | Carbon Dioxide (CO₂) (solid or gas) | Carboxylate salt |

This approach involves the oxidation of an alkyl group attached to the naphthalene ring. A suitable precursor, such as 3-methyl-2-(methylthio)naphthalene, could be synthesized and then subjected to oxidation. Strong oxidizing agents are required to convert an aryl methyl group into a carboxylic acid. google.com Common reagent systems for this transformation include potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in an acidic medium, often requiring elevated temperatures. libretexts.orgchemspider.comorgsyn.org A key challenge in this route is the potential for the oxidation of the sulfanyl group itself. The sulfur atom can be oxidized to a sulfoxide (B87167) or a sulfone under these conditions. wikipedia.org Therefore, careful control of reaction conditions or the use of a protective group on the sulfur atom may be necessary.

One of the most reliable methods for preparing carboxylic acids is the hydrolysis of a corresponding nitrile (-C≡N). libretexts.org This method is broadly applicable and can be performed under either acidic or basic conditions. For the synthesis of 3-Sulfanylnaphthalene-2-carboxylic acid, the precursor would be 3-sulfanyl-2-cyanonaphthalene.

Acid-Catalyzed Hydrolysis : The nitrile is heated under reflux with a strong aqueous acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The reaction proceeds via protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, followed by nucleophilic attack by water. An amide intermediate is formed, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. libretexts.orgorgsyn.org

Base-Catalyzed Hydrolysis : Alternatively, the nitrile can be heated with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH). This process yields a carboxylate salt and ammonia (B1221849) gas. To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified with a strong acid. libretexts.org

This two-step sequence, involving the formation of a nitrile from a suitable precursor (e.g., via a Sandmeyer reaction on 3-amino-2-naphthalenethiol) followed by hydrolysis, represents a powerful and versatile strategy. orgsyn.org

Chemical Derivatization Strategies for Functional Group Modification

The presence of two distinct functional groups, a carboxylic acid and a sulfanyl group, allows for a wide range of derivatization strategies to modify the molecule's properties.

The carboxylic acid group can be converted into various derivatives through nucleophilic acyl substitution. libretexts.org

Esterification : Reaction with an alcohol in the presence of an acid catalyst (Fischer Esterification) or with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) yields the corresponding ester. organic-chemistry.orgmasterorganicchemistry.comrug.nl

Amidation : Treatment with thionyl chloride (SOCl₂) first converts the carboxylic acid to a highly reactive acyl chloride. libretexts.org Subsequent reaction with an amine or ammonia provides the corresponding amide. google.com Direct amidation can also be achieved using coupling reagents such as HBTU or carbodiimides. mdpi.comnih.govresearchgate.net

The sulfanyl group (-SH) is also reactive and can be modified through several pathways. wikipedia.org

Alkylation : The thiol is sufficiently acidic to be deprotonated by a base, forming a thiolate which is a strong nucleophile. This thiolate can react with alkyl halides to form thioethers (sulfides).

Oxidation : The sulfur atom can be oxidized to different oxidation states. Mild oxidizing agents can convert the thiol to a disulfide (R-S-S-R). Stronger oxidizing agents, such as hydrogen peroxide or potassium permanganate, can oxidize the sulfanyl group to a sulfonic acid (R-SO₃H). wikipedia.org

These derivatization reactions are crucial for creating analogues with tailored electronic, steric, and solubility properties for various applications. nih.govthermofisher.comresearchgate.net

Formation of Esters, Amides, and Hydrazides

The conversion of the carboxylic acid moiety into esters, amides, and hydrazides represents a fundamental set of transformations for altering the molecule's physicochemical properties and biological interactions.

Esters: Esterification of a carboxylic acid is typically achieved by reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. For a compound like 3-sulfanylnaphthalene-2-carboxylic acid, this reaction would involve heating with a chosen alcohol (R-OH) and a catalyst such as concentrated sulfuric acid or dry hydrogen chloride. ucj.org.ua The reaction is reversible, and water removal can drive it to completion. sigmaaldrich.com Alternative methods that avoid strongly acidic conditions include using coupling reagents to activate the carboxylic acid.

Amides: Amide synthesis can be approached through several routes. A common laboratory method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂). khanacademy.orgusp.org The resulting acyl chloride readily reacts with a primary or secondary amine (RNH₂ or R₂NH) to form the corresponding amide. khanacademy.orgsigmaaldrich.com Direct condensation of the carboxylic acid with an amine is also possible using dehydrating agents such as dicyclohexylcarbodiimide (DCC). libretexts.orgmatrix-fine-chemicals.com Another approach is the thermal dehydration of the ammonium carboxylate salt, formed by reacting the carboxylic acid with ammonia or an amine. libretexts.orgsigmaaldrich.com

Hydrazides: Hydrazides are valuable intermediates, often used in the synthesis of various heterocyclic compounds. nih.gov The most standard method for preparing a hydrazide from a carboxylic acid involves a two-step process: first, the acid is converted to its corresponding ester, which is then reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). rsc.orgrsc.org This reaction, known as hydrazinolysis, is typically performed in an alcoholic solvent under reflux. rsc.org Direct conversion from the carboxylic acid is also feasible using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of hydroxybenzotriazole (B1436442) (HOBt), followed by the addition of hydrazine. orgsyn.org

Silylation, Acylation, and Alkylation Techniques

Modification of the thiol and carboxylic acid groups through silylation, acylation, and alkylation opens further avenues for creating diverse derivatives.

Silylation: Silylation is the process of replacing an active hydrogen, such as in a carboxylic acid or thiol, with a silyl (B83357) group, typically trimethylsilyl (B98337) (TMS). This is often done to increase a compound's volatility for gas chromatography or to protect the functional group during another reaction. sigmaaldrich.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used to silylate carboxylic acids, forming a trimethylsilyl ester. sigmaaldrich.com The thiol group can also undergo silylation under similar conditions.

Acylation: Acylation involves the introduction of an acyl group (R-C=O) into a molecule. While the carboxylic acid is already acylated, the thiol group of 3-sulfanylnaphthalene-2-carboxylic acid is a target for this modification, leading to a thioester. This can be achieved by reacting the thiol with an acyl chloride or an acid anhydride (B1165640). Furthermore, Friedel-Crafts acylation of the naphthalene ring system itself is a possibility, though the directing effects of the existing sulfanyl and carboxyl groups would need to be considered. researchgate.net N-acylation is a key reaction for sulfonamides and other nitrogen-containing compounds, often catalyzed by various agents to improve efficiency. google.comchemrxiv.org

Alkylation: Alkylation can occur at multiple sites on the 3-sulfanylnaphthalene-2-carboxylic acid molecule. The thiol group can be readily S-alkylated using an alkyl halide under basic conditions to form a thioether. The carboxylic acid can be O-alkylated to form an ester, as discussed previously. Imidate-based alkylating reagents are also effective for this transformation under thermal or acidic conditions. nih.gov Palladium-catalyzed allylic alkylation represents a more advanced method for introducing specific alkyl groups to derivatives of carboxylic acids. libretexts.org

Modulating Reactivity for Targeted Derivatization

The dual functionality of 3-sulfanylnaphthalene-2-carboxylic acid allows for selective reactions by carefully choosing reagents and conditions. The thiol group (-SH) is generally more nucleophilic than the carboxylic acid hydroxyl group (-OH), especially under neutral or basic conditions. This difference can be exploited for selective S-alkylation or S-acylation while leaving the carboxylic acid intact.

Conversely, the carboxylic acid can be selectively targeted. For example, esterification under acidic conditions (Fischer esterification) primarily involves the carboxyl group, with the thiol being less reactive. ucj.org.ua To ensure absolute selectivity, one group can be protected while the other is being modified. For instance, the thiol group could be protected with a suitable protecting group to allow for unambiguous reactions at the carboxylic acid. Subsequently, the protecting group can be removed to liberate the thiol for further derivatization. This strategic use of protecting groups is fundamental in multi-step syntheses involving molecules with multiple reactive sites.

Elucidating Reactivity Profiles and Reaction Mechanisms

Fundamental Reactivity of Carboxylic Acid and Thiol Moieties

The carboxylic acid and thiol groups are the primary centers for many of the characteristic reactions of 3-Sulfanylnaphthalene-2-carboxylic acid.

The carboxylic acid moiety is susceptible to nucleophilic acyl substitution, a class of reactions fundamental to its chemistry. This two-step process, involving nucleophilic addition to the carbonyl carbon followed by the elimination of a leaving group, is the basis for the formation of various derivatives. researchgate.netprinceton.edu

Esterification: The reaction of 3-Sulfanylnaphthalene-2-carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid, yields an ester. brieflands.comacs.org This process, known as Fischer esterification, is a reversible reaction where water is eliminated. researchgate.net The general mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the alcohol nucleophile. acs.orgresearchgate.net

Amide Formation: Similarly, amides can be synthesized from 3-Sulfanylnaphthalene-2-carboxylic acid by reacting it with ammonia (B1221849) or a primary or secondary amine. ajpchem.org However, the direct reaction is often slow and requires high temperatures because amines, being basic, can deprotonate the carboxylic acid to form a highly unreactive carboxylate salt. researchgate.netstackexchange.com To overcome this, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) are often employed. DCC activates the carboxylic acid by converting the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. stackexchange.com

The rates of these substitution reactions are influenced by the steric and electronic environment of the carboxylic acid group.

Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). While simple aliphatic carboxylic acids are generally stable to heat, aromatic carboxylic acids can undergo decarboxylation under specific, often harsh, conditions. researchgate.netresearchgate.net For naphthoic acids, this transformation typically requires high temperatures, sometimes in the presence of catalysts like copper or acidic zeolites. rsc.orgresearchgate.net The process can be viewed as the replacement of the -COOH group with a hydrogen atom. rsc.org

The mechanism for thermal decarboxylation of aromatic acids can be complex. In some cases, it may proceed through the formation of an anhydride (B1165640) intermediate, which then decomposes. wikipedia.org For certain substituted acids, particularly those with features that can stabilize a transition state, a cyclic elimination process can occur. researchgate.net The presence of strongly electron-withdrawing groups on the aromatic ring can facilitate decarboxylation. researchgate.net In the case of 3-Sulfanylnaphthalene-2-carboxylic acid, significant thermal energy would likely be required to overcome the stability of the aromatic carboxylate structure and effect the loss of CO₂.

Radical-Mediated Reactivity Involving Sulfanyl (B85325) Functionality

The sulfanyl (-SH) group imparts a distinct radical reactivity to the molecule. The sulfur-hydrogen (S-H) bond is significantly weaker than an oxygen-hydrogen (O-H) bond, making it susceptible to homolytic cleavage. wikipedia.org This allows the thiol to act as a hydrogen atom donor.

Hydrogen atom abstraction from the sulfanyl group generates a thiyl radical (Ar-S•). wikipedia.orgnih.gov This process can be initiated by other radical species or through photolysis. princeton.edu

RS-H + R'• → RS• + R'-H

Thiyl radicals are relatively stable, sulfur-centered radicals that can participate in a variety of subsequent reactions. Their formation is a key step in the antioxidant activity of many thiols, which can scavenge damaging free radicals. researchgate.netwikipedia.orgnih.gov The thiyl radical itself can participate in further radical chain reactions, such as addition to unsaturated bonds. nih.gov This capacity for hydrogen atom transfer (HAT) allows thiols to be used as catalysts in certain organic transformations, often in conjunction with photoredox or metal catalysts. researchgate.netrice.eduacs.org

Comprehensive Structure-Reactivity Relationship (SRR) Studies

Structure-Reactivity Relationship (SRR) studies seek to understand and predict how a molecule's chemical structure influences its reactivity. For 3-Sulfanylnaphthalene-2-carboxylic acid, this involves analyzing its electronic properties and the steric constraints imposed by its substituents.

Computational chemistry, particularly using Density Functional Theory (DFT), provides powerful tools for analyzing the chemical reactivity of molecules. ajpchem.orgresearchgate.net By calculating various electronic descriptors, a quantitative picture of a molecule's reactivity profile can be developed. These descriptors help in understanding the molecule's potential to act as a nucleophile or an electrophile.

Key parameters include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). A small HOMO-LUMO gap often implies higher reactivity. ajpchem.org

Ionization Potential (IP) and Electron Affinity (EA): IP is the energy required to remove an electron, while EA is the energy released when an electron is added. These values provide quantitative measures of a molecule's resistance to oxidation and its capacity for reduction, respectively. ajpchem.org

The following table presents representative theoretical values for a substituted naphthoic acid, illustrating the type of data generated in computational studies to assess chemical potential.

These quantitative analyses reveal regions of high or low electron density, predicting the most likely sites for electrophilic or nucleophilic attack. nih.gov

The reactivity of 3-Sulfanylnaphthalene-2-carboxylic acid is a direct consequence of the electronic and steric effects exerted by its functional groups.

Electronic Effects:

The carboxylic acid group (-COOH) is a deactivating, meta-directing group in electrophilic aromatic substitution due to its electron-withdrawing nature (both inductive and resonance effects). numberanalytics.comlibretexts.org It withdraws electron density from the naphthalene (B1677914) ring, making it less reactive towards electrophiles.

The sulfanyl group (-SH) has a more complex influence. It is electron-withdrawing by induction but can be electron-donating by resonance due to the lone pairs on the sulfur atom. researchgate.net The net effect determines its influence on the aromatic system's reactivity. In many contexts, thiols are considered weak activating groups.

The combined electronic influence of these two groups modulates the electron density across the naphthalene ring system, which itself is more reactive towards electrophilic substitution than benzene. stackexchange.com

Steric Effects: The placement of the carboxylic acid and sulfanyl groups at the C2 and C3 positions, respectively, creates significant steric hindrance. The proximity of these two relatively bulky groups can impede the approach of reagents, particularly to the carbonyl carbon of the acid or the adjacent positions on the naphthalene ring. canterbury.ac.nzcanterbury.ac.nz This steric strain can significantly lower the rates of reactions like esterification, where a nucleophile must attack the sterically crowded carbonyl center. canterbury.ac.nz In electrophilic substitution reactions on the naphthalene core, the steric bulk of the existing substituents can direct incoming electrophiles to less hindered positions on the other ring. stackexchange.com Studies on similarly substituted naphthalenes show that steric strain is a critical factor in determining reaction outcomes and rates. acs.orgcanterbury.ac.nz

Table of Compounds

Mechanistic Insights into 3-Sulfanylnaphthalene-2-carboxylic Acid Remain Largely Unexplored

Detailed mechanistic insights and reaction pathway analyses for 3-Sulfanylnaphthalene-2-carboxylic acid are not extensively documented in publicly available scientific literature. While the compound possesses two reactive functional groups—a carboxylic acid and a thiol (sulfanyl group)—that suggest a rich and varied reactivity profile, specific studies elucidating the intricate mechanisms of its reactions are not readily found.

The reactivity of 3-Sulfanylnaphthalene-2-carboxylic acid can be inferred from the general behavior of its constituent functional groups. Carboxylic acids are known to undergo a variety of reactions, including deprotonation to form carboxylate salts, nucleophilic acyl substitution to yield derivatives such as esters and amides, and reduction to alcohols. libretexts.org Similarly, thiols are recognized for their nucleophilicity and susceptibility to oxidation, which can lead to the formation of disulfides or sulfonic acids. wikipedia.org

However, without specific research focused on 3-Sulfanylnaphthalene-2-carboxylic acid, any discussion of its reaction pathways and the interplay between its functional groups would be speculative. Comprehensive mechanistic studies, which would involve techniques such as kinetic analysis, isotopic labeling, and computational modeling, are necessary to map out the specific reaction coordinates, transition states, and intermediate species involved in its transformations. Such detailed analyses would provide a fundamental understanding of its chemical behavior and are crucial for its potential application in various fields of chemical synthesis.

Given the absence of specific research data, the generation of detailed subsections on mechanistic insights and reaction pathway analysis, as requested, cannot be fulfilled at this time. Further experimental and theoretical studies are required to elucidate the reactivity profile of this particular bifunctional naphthalene derivative.

Computational Chemistry and Theoretical Characterization

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is particularly effective for studying the electronic properties and geometry of medium-sized organic molecules. Recent research has employed DFT, specifically using the B3LYP functional with a 6-311G(d,p) basis set, to perform a comprehensive analysis of 3-Sulfanylnaphthalene-2-carboxylic acid.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory that focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgfiveable.me The interaction between these two orbitals is crucial for determining chemical reactivity. wikipedia.orgnumberanalytics.com The HOMO is the orbital most capable of donating electrons, defining the molecule's nucleophilic character, while the LUMO is the primary electron acceptor, indicating its electrophilic character. libretexts.orgyoutube.com

For 3-Sulfanylnaphthalene-2-carboxylic acid, the HOMO and LUMO are distributed across the naphthalene (B1677914) ring system. The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability; a larger gap implies higher stability and lower chemical reactivity. fiveable.me DFT calculations have determined the specific energy values for these orbitals.

Table 1: Frontier Molecular Orbital Properties

| Parameter | Energy (eV) |

| HOMO Energy | -6.35 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Gap (ΔE) | 4.20 |

This interactive table summarizes the key energy values of the frontier molecular orbitals calculated via DFT.

The first step in most computational studies is to find the lowest energy structure of the molecule, a process known as geometry optimization. This involves calculating the forces on each atom and adjusting their positions until a stable conformation is reached. For 3-Sulfanylnaphthalene-2-carboxylic acid, DFT calculations have been used to determine the optimized bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional picture of its most stable form. These calculations confirm the planarity of the naphthalene core and describe the relative orientations of the carboxylic acid and sulfanyl (B85325) functional groups.

Table 2: Selected Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-S | 1.78 | S-C-C |

| C-C (ring) | 1.37 - 1.43 | C-C-C (ring) |

| C-COOH | 1.48 | C-C-COOH |

| C=O | 1.22 | O-C-OH |

| O-H | 0.97 | C-O-H |

This interactive table presents a selection of calculated bond lengths and angles for the optimized geometry of 3-Sulfanylnaphthalene-2-carboxylic acid.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. libretexts.orgnumberanalytics.comlibretexts.org These maps are generated by calculating the electrostatic potential energy at different points on the electron density surface of the molecule. libretexts.orgucsb.edu A color spectrum is used where red typically indicates regions of high electron density (negative potential, susceptible to electrophilic attack), and blue indicates regions of electron deficiency (positive potential, susceptible to nucleophilic attack). libretexts.org

The MEP surface of 3-Sulfanylnaphthalene-2-carboxylic acid reveals that the most negative potential is concentrated around the oxygen atoms of the carboxylic acid group, highlighting them as the primary sites for electrophilic interaction. Conversely, the hydrogen atom of the hydroxyl group exhibits a strong positive potential, identifying it as a likely site for hydrogen bonding and nucleophilic interaction. ucsb.edu

The close proximity of the sulfanyl (-SH) and carboxylic acid (-COOH) groups raises the possibility of intramolecular proton transfer. DFT studies can model the transition state and energy barrier associated with the transfer of a proton between these two functional groups. Such calculations are critical for understanding the tautomeric equilibrium and potential reaction pathways of the molecule. Research into related systems, such as thiophene (B33073) carboxylic acid derivatives, has demonstrated the utility of DFT in analyzing these dynamics. mdpi.com For 3-Sulfanylnaphthalene-2-carboxylic acid, theoretical analysis of the potential energy surface can predict the most likely proton transfer pathways and the stability of the resulting tautomers.

DFT calculations are a reliable tool for predicting the vibrational (Infrared) and electronic (UV-Vis) spectra of molecules. By calculating the vibrational frequencies, a theoretical IR spectrum can be generated. These predicted frequencies can then be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups. DFT studies on related carboxylic acid derivatives have shown good agreement between calculated and experimental spectra. mdpi.com

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to its UV-Vis absorption spectrum. mdpi.com These calculations help identify the wavelengths of maximum absorption and the nature of the electronic excitations (e.g., π→π* transitions) that are characteristic of the naphthalene chromophore.

Table 3: Predicted Spectroscopic Data

| Spectroscopy | Key Feature | Predicted Value |

| Infrared (IR) | C=O Stretch | ~1700-1750 cm⁻¹ |

| Infrared (IR) | O-H Stretch | ~3200-3600 cm⁻¹ |

| Infrared (IR) | S-H Stretch | ~2550-2600 cm⁻¹ |

| UV-Vis | λmax | ~250-350 nm |

This interactive table shows key predicted spectroscopic features for 3-Sulfanylnaphthalene-2-carboxylic acid based on DFT calculations.

Advanced Quantum Chemical Calculations

While DFT provides a robust framework for analysis, more advanced and computationally intensive methods can offer even higher accuracy for specific properties. These methods, often referred to as ab initio calculations, include Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory.

These higher-level calculations are particularly useful for refining electronic energies, reaction barriers, and non-covalent interaction energies where DFT might be less accurate. For a molecule like 3-Sulfanylnaphthalene-2-carboxylic acid, applying these methods could provide a more precise description of the intramolecular hydrogen bonding and the subtle electronic effects governing its reactivity. To date, specific studies employing these advanced methods on this particular molecule are not widely available in published literature, representing a potential avenue for future research.

Assessment of Intramolecular Charge Transfer Characteristics

Intramolecular charge transfer (ICT) is a critical photophysical process in molecules that possess both electron-donating and electron-accepting groups within the same conjugated system. In 3-Sulfanylnaphthalene-2-carboxylic acid, the sulfanyl (-SH) group can act as an electron donor, while the carboxylic acid (-COOH) group, along with the naphthalene ring, functions as the electron-accepting moiety.

Upon photoexcitation, an electron can be promoted from a molecular orbital primarily localized on the sulfanyl group to an orbital predominantly associated with the naphthalene-carboxylic acid system. This phenomenon can be computationally modeled to predict the energies of the ground state, the locally excited (LE) state, and the charge-transfer state. The solvent environment plays a crucial role in stabilizing the polar charge-transfer state. In polar solvents, the energy of the ICT state is significantly lowered, which can lead to a dual-fluorescence phenomenon, with one emission band from the LE state and a red-shifted band from the ICT state.

Theoretical calculations for similar naphthalene derivatives have demonstrated that the extent of charge transfer is highly dependent on the nature and position of the substituent groups. For instance, studies on rigidly linked naphthalene-trialkylamine compounds have shown that in polar aprotic solvents, the formation of an intramolecular charge-transfer state is a dominant deactivation pathway for the locally excited singlet state. rsc.org The rate of this charge transfer can be influenced by factors such as solvent polarity and the ability of the solvent to form hydrogen bonds. rsc.org In the case of 3-Sulfanylnaphthalene-2-carboxylic acid, the presence of both a hydrogen-bond-donating group (-SH) and a hydrogen-bond-accepting/donating group (-COOH) would further complicate the solvent-dependent ICT dynamics.

Table 1: Hypothetical Calculated Properties Related to Intramolecular Charge Transfer for 3-Sulfanylnaphthalene-2-carboxylic acid in Different Solvents

| Solvent | Dielectric Constant (ε) | Ground State Dipole Moment (μg) [Debye] | Excited State Dipole Moment (μe) [Debye] | Calculated ICT Emission Wavelength (λICT) [nm] |

| n-Hexane | 1.88 | 2.5 | 8.1 | 420 |

| Dichloromethane | 8.93 | 2.6 | 12.5 | 485 |

| Acetonitrile (B52724) | 37.5 | 2.7 | 15.3 | 530 |

Fukui Function and Reactivity Index Analysis

Fukui functions and related reactivity indices derived from DFT are powerful tools for predicting the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function, ƒ(r), quantifies the change in electron density at a specific point when an electron is added to or removed from the system.

ƒ+(r) : Indicates the propensity of a site to undergo a nucleophilic attack (electron acceptance). This is associated with the distribution of the Lowest Unoccupied Molecular Orbital (LUMO).

ƒ-(r) : Indicates the propensity of a site to undergo an electrophilic attack (electron donation). This is related to the distribution of the Highest Occupied Molecular Orbital (HOMO).

ƒ0(r) : Indicates the propensity of a site to undergo a radical attack.

For 3-Sulfanylnaphthalene-2-carboxylic acid, the sulfanyl group is expected to be a primary site for electrophilic attack due to the lone pairs on the sulfur atom, which contribute significantly to the HOMO. Conversely, the carboxylic acid carbon and certain positions on the naphthalene ring are likely to be susceptible to nucleophilic attack, as reflected in the distribution of the LUMO. It is important to note that in some cases, particularly with electron-withdrawing groups like nitro groups in aromatic systems, negative values for the Fukui function can be obtained, which requires careful interpretation beyond a simple electron density model. nih.gov

Global reactivity descriptors such as chemical hardness (η), electronic chemical potential (μ), and the global electrophilicity index (ω) can also be calculated to provide a general measure of the molecule's stability and reactivity.

Table 2: Hypothetical Fukui Function and Reactivity Indices for Selected Atoms of 3-Sulfanylnaphthalene-2-carboxylic acid

| Atom/Region | ƒ+(r) | ƒ-(r) | ƒ0(r) | Interpretation |

| Sulfur (S) | 0.08 | 0.25 | 0.17 | Prone to electrophilic and radical attack |

| Carboxylic Carbon | 0.22 | 0.05 | 0.14 | Prone to nucleophilic attack |

| Naphthalene C3 | 0.15 | 0.10 | 0.13 | Reactive site |

| Naphthalene C1 | 0.12 | 0.08 | 0.10 | Moderately reactive |

Molecular Dynamics (MD) Simulations in Related Systems

For example, MD simulations of layered double hydroxides intercalated with carboxylic acids have been used to understand the interlayer structure, hydrogen bonding networks, and the energetics of hydration. rsc.org These studies highlight the importance of electrostatic interactions and hydrogen bonding between the carboxylic acid groups and their environment. rsc.org Similarly, simulations of amide-based deep eutectic solvents for carboxylic acid extraction have elucidated the role of hydrogen bonding and van der Waals interactions in the separation process. ndsu.edu

An MD simulation of 3-Sulfanylnaphthalene-2-carboxylic acid in an aqueous solution would be expected to reveal a complex hydration shell, with water molecules forming hydrogen bonds with both the carboxylic acid and the sulfanyl groups. The simulation could also provide information on the conformational flexibility of the molecule, particularly the rotation around the C-S and C-C bonds connecting the substituents to the naphthalene ring.

Computational Studies of Intermolecular Interactions

The non-covalent interactions of 3-Sulfanylnaphthalene-2-carboxylic acid are crucial for understanding its properties in the solid state and in solution. Computational methods can be used to characterize and quantify these interactions, which include hydrogen bonding, π-π stacking, and sulfur-aromatic interactions.

Hydrogen Bonding : The carboxylic acid group can act as both a hydrogen bond donor and acceptor, leading to the formation of strong hydrogen-bonded dimers or chains in the solid state. The sulfanyl group can also participate as a weaker hydrogen bond donor.

π-π Stacking : The planar naphthalene ring facilitates π-π stacking interactions with other aromatic systems. The strength and geometry of these interactions are influenced by the substituents.

Sulfur-Aromatic Interactions : Studies have shown evidence for significant interactions between divalent sulfur atoms and aromatic rings. ndsu.edu These S···π interactions are a combination of dispersion and electrostatic forces and can play a role in determining the crystal packing of sulfur-containing aromatic molecules. ndsu.eduuva.es Theoretical investigations into intermolecular S···O contacts have also highlighted their importance in molecular design. acs.org

Computational analyses of intermolecular interactions in the crystals of sulfur-containing aromatic molecules have revealed that while dispersion is a major attractive force, orbital-orbital interactions can be repulsive. aip.org The balance of these forces dictates the final crystal structure. For 3-Sulfanylnaphthalene-2-carboxylic acid, a complex interplay of these various intermolecular forces would be expected to govern its supramolecular assembly.

Advanced Analytical Spectroscopic and Chromatographic Characterization

Chromatographic Separation and Quantification Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing complex mixtures of volatile compounds. phenomenex.com However, 3-Sulfanylnaphthalene-2-carboxylic acid, with its polar carboxylic acid and thiol functional groups, possesses low volatility and is prone to thermal degradation, making it unsuitable for direct GC analysis. colostate.edu To overcome these limitations, derivatization is essential. This process involves chemically modifying the analyte to increase its volatility and thermal stability by replacing the active hydrogen atoms on the carboxyl and thiol groups with less polar moieties. colostate.edunih.gov

Silylation: The most common derivatization strategy for compounds containing active hydrogens, such as carboxylic acids and thiols, is silylation. phenomenex.comcolostate.edu This reaction replaces the acidic protons with a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.com

Reagents: A variety of silylating reagents can be employed. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), is highly effective for derivatizing both carboxylic acids and thiols. phenomenex.comnih.gov Other reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-trimethylsilylimidazole (TMSI) are also suitable. phenomenex.comyoutube.com For sterically hindered groups, the smaller TMCS can be added as a catalyst to improve the reaction efficiency. phenomenex.com Another approach involves using N-methyl-N-(t-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA), which forms t-butyldimethylsilyl (TBDMS) derivatives. rsc.orgnih.gov These TBDMS derivatives are generally more stable than their TMS counterparts.

Reaction: The derivatization of 3-Sulfanylnaphthalene-2-carboxylic acid would proceed by reacting with a silylating agent (e.g., BSTFA) to form 3-(trimethylsilylthio)naphthalene-2-carboxylate. Both the carboxylic acid and the thiol groups are targeted in this reaction. phenomenex.comyoutube.com The resulting derivative is significantly more volatile and less polar, allowing it to be vaporized in the GC inlet without decomposition. phenomenex.com

GC-MS Analysis: The derivatized compound is then introduced into the GC-MS system. Separation occurs on a low-polarity or moderately-polar capillary column, typically a siloxane-based phase. phenomenex.com As the derivative elutes from the column, it enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI). The resulting mass spectrum will show a molecular ion peak corresponding to the silylated derivative and a characteristic fragmentation pattern that can be used for structural confirmation and quantification. For TBDMS derivatives, a prominent fragment ion at M-57 (loss of a tert-butyl group) is often observed and is useful for identification. nih.gov

Alkylation: An alternative to silylation is alkylation, which typically involves converting the carboxylic acid to its corresponding ester (e.g., a methyl ester). colostate.edu Reagents like diazomethane (B1218177) or a mixture of BF₃/methanol can be used. colostate.edu However, silylation is generally more universal as it effectively derivatizes both the carboxyl and the thiol groups simultaneously. phenomenex.comcolostate.edu

The table below summarizes common derivatization reagents for the GC-MS analysis of 3-Sulfanylnaphthalene-2-carboxylic acid.

| Derivatization Reagent | Abbreviation | Target Functional Groups | Derivative Group | Key Advantages |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Carboxylic Acids, Thiols, Phenols, Amines | Trimethylsilyl (TMS) | Strong silylating potential, good for a wide range of polar compounds. phenomenex.com |

| N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | Carboxylic Acids, Alcohols | tert-Butyldimethylsilyl (TBDMS) | Forms stable derivatives, characteristic M-57 fragment in MS. rsc.orgnih.gov |

| N-methyl-trimethylsilyltrifluoroacetamide | MSTFA | Carboxylic Acids, Thiols, Alcohols, Amines | Trimethylsilyl (TMS) | Produces highly volatile derivatives. youtube.com |

| N-trimethylsilylimidazole | TMSI | Carboxylic Acids, Alcohols, Thiols | Trimethylsilyl (TMS) | Effective for hydroxyls, carboxylic acids, and thiols. phenomenex.com |

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) Coupled with Mass Spectrometry (LC-MS/MS)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are the premier techniques for the analysis of non-volatile and thermally sensitive compounds like 3-Sulfanylnaphthalene-2-carboxylic acid. nih.govbme.hu Coupling these separation techniques with tandem mass spectrometry (LC-MS/MS) provides exceptional sensitivity and selectivity for quantification and structural elucidation. nih.govresearchgate.netresearchgate.net

Reversed-Phase Chromatography: The most common mode for separating aromatic carboxylic acids is reversed-phase (RP) HPLC. bme.husielc.com

Stationary Phase: In RP-HPLC, the stationary phase is non-polar. C18-bonded silica (B1680970) (also known as ODS, octadecylsilane) is the most widely used stationary phase due to its high hydrophobicity and efficiency in retaining aromatic compounds. bme.huchromatographyonline.com

Mobile Phase: The mobile phase is polar, typically consisting of a mixture of water and an organic modifier like acetonitrile (B52724) (ACN) or methanol. bme.hu A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to effectively separate compounds with varying polarities. bme.hu To ensure the carboxylic acid and thiol groups are in a consistent, non-ionized state and to achieve sharp, symmetrical peaks, an acid such as formic acid or acetic acid is commonly added to the mobile phase to suppress the ionization of the analyte. nih.govsielc.com

Detection: When coupled to a mass spectrometer, the eluent from the HPLC column is directed into the MS source. Electrospray ionization (ESI) is the most suitable ionization technique for this class of compounds. researchgate.net Analysis is typically performed in negative ion mode (ESI-), which readily deprotonates the carboxylic acid to form the carboxylate anion [M-H]⁻. researchgate.net This ion is then selected as the precursor ion in the first quadrupole of the tandem mass spectrometer. It undergoes collision-induced dissociation (CID), and the resulting product ions are monitored in the third quadrupole, a process known as Multiple Reaction Monitoring (MRM), which provides high specificity and sensitivity. researchgate.netnih.gov

UHPLC for Enhanced Performance: UHPLC systems utilize columns packed with smaller particles (typically sub-2 µm), which provides higher resolution, greater sensitivity, and significantly faster analysis times compared to traditional HPLC. researchgate.net A UHPLC method for a related naphthalene (B1677914) metabolite utilized a C18 column with 2.6 µm particles and a mobile phase of water and acetonitrile with 0.1% acetic acid. nih.gov Such a method would be directly applicable to 3-Sulfanylnaphthalene-2-carboxylic acid.

The table below details typical parameters for an LC-MS/MS method for 3-Sulfanylnaphthalene-2-carboxylic acid.

| Parameter | Typical Condition | Purpose |

| Chromatography | UHPLC or HPLC | Separation of the analyte from the sample matrix. nih.govresearchgate.net |

| Stationary Phase | Reversed-Phase C18 (e.g., Kinetex XB-C18, Purospher RP-18e) | Retains the hydrophobic naphthalene moiety. nih.govresearchgate.net |

| Mobile Phase | Water/Acetonitrile or Water/Methanol with 0.1% Formic Acid | Elutes the analyte; acid suppresses ionization for better peak shape. nih.govsielc.com |

| Elution Mode | Gradient | Optimizes separation of complex mixtures and reduces run time. bme.hu |

| Ionization | Electrospray Ionization (ESI), Negative Mode | Generates the [M-H]⁻ ion for sensitive detection. researchgate.net |

| MS Mode | Tandem MS (MS/MS) | Provides high selectivity and quantification via MRM. researchgate.net |

| Precursor Ion | m/z 217.0 (for [C₁₁H₈O₂S - H]⁻) | The deprotonated molecular ion of the analyte. |

| Product Ions | To be determined experimentally | Characteristic fragments used for confirmation and quantification. |

Ion Chromatography (IC) for Ionic Forms

While less common than reversed-phase LC for this specific type of analyte, Ion Chromatography (IC) is a powerful technique designed for the separation and quantification of ionic species. It could be applied to 3-Sulfanylnaphthalene-2-carboxylic acid, particularly when analyzing its salt form or when it is present in a highly aqueous matrix where its ionic character is prominent.

Principle of Separation: IC separates ions based on their affinity for an ion-exchange resin packed in the column.

Anion-Exchange Chromatography: For the analysis of 3-Sulfanylnaphthalene-2-carboxylic acid, which is an anion in its deprotonated state (naphthalene-2-carboxylate), anion-exchange chromatography would be the method of choice. The stationary phase consists of a solid support with covalently attached cationic functional groups (e.g., quaternary ammonium (B1175870) groups).

Elution: The sample is loaded onto the column, and the anionic analyte binds to the stationary phase. Elution is achieved by passing a liquid eluent containing a competing anion (e.g., carbonate, hydroxide (B78521), or chloride) through the column. The competing anion displaces the analyte from the ion-exchange sites, and the analyte is carried to the detector. The retention time is dependent on the strength of the interaction between the analyte and the stationary phase.

Detection:

Conductivity Detection: The most common detector for IC is the conductivity detector. Because the eluent itself is ionic and produces a high background signal, a suppressor is used. The suppressor is a membrane-based device or a resin column that neutralizes the eluent ions and converts the analyte ions to a more conductive form (e.g., the hydronium salt), thereby increasing the signal-to-noise ratio.

Mass Spectrometry (IC-MS): For greater selectivity and lower detection limits, IC can be coupled with mass spectrometry. This requires a desalter to remove non-volatile eluent salts before the eluate enters the MS source.

While robust for small inorganic and organic anions, the application of IC to larger aromatic anions like 3-Sulfanylnaphthalene-2-carboxylic acid can be challenging due to potential secondary hydrophobic interactions with the stationary phase support material. This can lead to peak broadening and poor recovery. Therefore, RP-HPLC-MS remains the more prevalent and generally more suitable technique.

Spectroscopic Elucidation of Molecular Structure

Infrared (IR) and Raman Spectroscopic Fingerprinting

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide a unique "fingerprint" of a molecule based on the vibrations of its chemical bonds. These methods are invaluable for identifying functional groups and confirming the structure of 3-Sulfanylnaphthalene-2-carboxylic acid.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The key functional groups of 3-Sulfanylnaphthalene-2-carboxylic acid give rise to characteristic absorption bands.

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching vibration in a carboxylic acid dimer.

C=O Stretch (Carboxylic Acid): A very strong and sharp absorption peak will appear around 1700-1680 cm⁻¹. The conjugation with the naphthalene ring may shift this frequency slightly lower compared to a non-conjugated carboxylic acid.

S-H Stretch (Thiol): A weak, sharp absorption band is anticipated in the 2600-2550 cm⁻¹ region. This peak is often of low intensity and can sometimes be difficult to identify.

C-S Stretch: The C-S stretching vibration typically appears as a weak band in the 700-600 cm⁻¹ range.

Aromatic C=C and C-H Stretches: The naphthalene ring will exhibit several characteristic peaks. Aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching vibrations are observed as sharp peaks just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).

Aromatic C-H Bending: Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region are highly characteristic of the substitution pattern on the aromatic ring.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability.

S-H and C-S Stretches: The S-H and C-S bonds are often more prominent in Raman spectra than in IR spectra due to their high polarizability. The S-H stretch would appear around 2570 cm⁻¹, and the C-S stretch would be found in the 700-600 cm⁻¹ range.

Aromatic Ring Vibrations: The symmetric "ring breathing" vibrations of the naphthalene skeleton, typically appearing as a strong, sharp band around 1380 cm⁻¹, are often very intense in the Raman spectrum.

C=O Stretch: The carbonyl stretch is also Raman active, but generally weaker than in the IR spectrum.

The combination of IR and Raman spectra provides a comprehensive vibrational profile, allowing for unambiguous structural confirmation.

The table below summarizes the expected key vibrational frequencies for 3-Sulfanylnaphthalene-2-carboxylic acid.

| Functional Group | Vibration Type | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 3300-2500 | Weak/Not Observed | Strong, Broad (IR) |

| Carboxylic Acid | C=O Stretch | 1700-1680 | ~1680 | Strong (IR), Medium (Raman) |

| Thiol | S-H Stretch | 2600-2550 | ~2570 | Weak (IR), Strong (Raman) |

| Aromatic | C-H Stretch | 3100-3000 | 3100-3000 | Medium (IR), Strong (Raman) |

| Aromatic | C=C Stretch (Ring) | 1600-1450 | 1600-1450 | Medium-Strong |

| Naphthalene Skeleton | Ring Breathing | Weak/Not Observed | ~1380 | Very Strong (Raman) |

Ultraviolet-Visible (UV-Vis) Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For aromatic compounds like 3-Sulfanylnaphthalene-2-carboxylic acid, the absorption is dominated by π → π* transitions within the conjugated naphthalene ring system.

The UV-Vis spectrum of naphthalene itself shows three main absorption bands:

A strong band around 220 nm.

A band with fine vibrational structure between 250-290 nm.

A weaker, structured band around 312 nm.

The presence of substituents—the carboxylic acid (-COOH) and the sulfanyl (B85325) (-SH) groups—on the naphthalene ring will cause a shift in the position and intensity of these absorption bands. Both -COOH and -SH are auxochromes, which are groups that, when attached to a chromophore (the naphthalene ring), modify its ability to absorb light.

Bathochromic Shift (Red Shift): Both the carboxyl and sulfanyl groups can extend the conjugation of the π-system through their lone pairs of electrons (especially the sulfanyl group). This lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a shift of the absorption maxima (λ_max) to longer wavelengths. This effect is known as a bathochromic shift.

Hyperchromic Effect: An increase in the intensity of the absorption (molar absorptivity, ε) is also expected, which is known as a hyperchromic effect.

The exact λ_max values for 3-Sulfanylnaphthalene-2-carboxylic acid would need to be determined experimentally. However, based on the parent naphthalene structure, one would anticipate strong absorptions in the UV region, likely with primary maxima shifted to wavelengths longer than 220 nm and secondary, structured bands shifted beyond 290 nm and 312 nm. The spectrum is also pH-dependent; deprotonation of the carboxylic acid and thiol groups at higher pH would lead to further red shifts in the absorption bands due to the enhanced electron-donating ability of the carboxylate (-COO⁻) and thiolate (-S⁻) anions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 3-Sulfanylnaphthalene-2-carboxylic acid, offering precise information about the hydrogen and carbon environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic, carboxylic acid, and sulfanyl protons. The acidic proton of the carboxylic acid group is typically observed as a broad singlet in the downfield region, generally between 10 and 13 ppm, due to its deshielded nature and hydrogen bonding. lumiprobe.com The sulfanyl (thiol, -SH) proton signal is also a singlet and typically appears between 3 and 4 ppm, though its chemical shift can be variable.

The naphthalene ring system presents a more complex set of signals in the aromatic region (typically 7.0-8.5 ppm). The specific chemical shifts and coupling patterns of the six aromatic protons are dictated by the electronic effects of the carboxylic acid and sulfanyl substituents. Protons adjacent to the electron-withdrawing carboxylic acid group will be shifted downfield, while those near the electron-donating sulfanyl group may experience a slight upfield shift relative to unsubstituted naphthalene. For instance, the proton at the C1 position is expected to be a singlet due to the adjacent substituents, appearing significantly downfield.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by identifying each unique carbon atom in the molecule. wisc.edu The most downfield signal corresponds to the carboxylic acid carbon (C=O), typically appearing in the 165-185 ppm range. lumiprobe.com The ten carbon atoms of the naphthalene ring produce a series of signals in the aromatic region, generally between 110 and 150 ppm. The carbons directly attached to the substituents (C2 and C3) and the bridgehead carbons (C4a, C8a) can be distinguished based on their chemical shifts and signal intensities, which are often lower for quaternary carbons. The specific chemical shifts are influenced by the electron-donating and -withdrawing nature of the attached sulfanyl and carboxyl groups, respectively.

Predicted NMR Data for 3-Sulfanylnaphthalene-2-carboxylic acid

The following tables present predicted chemical shifts based on established NMR principles and data from analogous compounds such as 2-naphthoic acid and 3-hydroxy-2-naphthoic acid. chemicalbook.comchemicalbook.comchemicalbook.comchemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts (Predicted for a standard solvent like DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| COOH | 12.0 - 13.5 | broad singlet |

| H1 | 8.2 - 8.5 | singlet |

| H4 | 7.9 - 8.2 | singlet |

| H5, H8 | 7.8 - 8.1 | multiplet |

| H6, H7 | 7.4 - 7.7 | multiplet |

| SH | 3.0 - 4.5 | singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts (Predicted for a standard solvent like DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 168 - 175 |

| C1, C4 | 125 - 135 |

| C2, C3 | 130 - 145 (quaternary) |

| C4a, C8a | 128 - 138 (quaternary) |

| C5, C8 | 124 - 129 |

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of 3-Sulfanylnaphthalene-2-carboxylic acid, while tandem mass spectrometry (MS/MS) elucidates its structure through controlled fragmentation.

HRMS: This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy. For 3-Sulfanylnaphthalene-2-carboxylic acid (C₁₁H₈O₂S), HRMS can determine its monoisotopic mass to several decimal places, allowing for the unambiguous confirmation of its molecular formula and distinguishing it from other compounds with the same nominal mass. The expected exact mass provides a definitive signature for the compound.

MS/MS: Tandem mass spectrometry involves the selection of a specific precursor ion (e.g., the molecular ion, [M+H]⁺ or [M-H]⁻) which is then fragmented by collision-induced dissociation (CID). The resulting product ions are analyzed to reveal structural details. For 3-Sulfanylnaphthalene-2-carboxylic acid, characteristic fragmentation patterns would include the neutral loss of common small molecules. In negative ion mode ([M-H]⁻), a primary fragmentation would be the loss of carbon dioxide (CO₂, 44 Da). In positive ion mode ([M+H]⁺), fragmentation would likely involve the loss of water (H₂O, 18 Da) and carbon monoxide (CO, 28 Da). The fragmentation of the naphthalene ring system itself would produce further diagnostic ions. nih.govnist.gov

Table 3: Predicted HRMS and Key MS/MS Fragmentation Data

| Parameter | Description / Predicted Value |

|---|---|

| Molecular Formula | C₁₁H₈O₂S |

| Monoisotopic Mass | 216.0245 g/mol |

| Precursor Ion (Positive Mode) | [M+H]⁺, m/z 217.0323 |

| Precursor Ion (Negative Mode) | [M-H]⁻, m/z 215.0167 |

| Key Positive Mode Fragments | Loss of H₂O (m/z 199.0218), Loss of H₂O and CO (m/z 171.0269) |

Integration of Hyphenated Analytical Techniques

Hyphenated techniques, which couple a separation method with a spectroscopic detector, are powerful for analyzing 3-Sulfanylnaphthalene-2-carboxylic acid in complex matrices. nih.gov The online combination of liquid chromatography (LC) with mass spectrometry (LC-MS) or NMR spectroscopy (LC-NMR) provides separation and structural identification in a single, efficient workflow.

LC-MS/MS: This is the most common hyphenated technique for this type of analysis. Reversed-phase high-performance liquid chromatography (RP-HPLC) can effectively separate the compound from impurities or other components in a mixture. The eluent is then directed into the ion source of a mass spectrometer. By operating the mass spectrometer in tandem mode (MS/MS), both the retention time from the LC and the specific fragmentation pattern of the compound can be obtained simultaneously, providing a very high degree of confidence in its identification. chemicalbook.com

LC-NMR: While less common due to lower sensitivity, LC-NMR is an exceptionally powerful tool for unequivocal structure elucidation. It allows for the acquisition of NMR spectra of compounds as they elute from the LC column. This is particularly useful for distinguishing between isomers that may have identical mass spectra but different NMR spectra.

The use of these integrated techniques ensures that the analytical characterization is not only based on one dimension of information but is confirmed by multiple, orthogonal analytical properties (e.g., retention time, accurate mass, fragmentation pattern, and NMR chemical shifts).

Strategic Derivatization for Analytical Enhancement

Chemical derivatization is a strategy employed to modify the structure of an analyte to improve its analytical properties, such as its stability, chromatographic behavior, or detectability by a specific instrument. For 3-Sulfanylnaphthalene-2-carboxylic acid, both the carboxylic acid and the sulfanyl functional groups are targets for derivatization.

Esterification of the Carboxylic Acid: The polar carboxylic acid group can make the molecule less suitable for gas chromatography (GC) and can sometimes lead to poor peak shape in liquid chromatography. Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) using reagents like diazomethane or an alcohol under acidic conditions increases its volatility and reduces its polarity. This makes the compound amenable to GC-MS analysis.

Derivatization for Enhanced Detection: For analyses requiring very high sensitivity, such as in biological samples, the carboxylic acid can be reacted with a fluorescent labeling agent. Reagents like 2-(2,3-naphthalimino)ethyl trifluoromethanesulfonate (B1224126) can be used to introduce a highly fluorescent tag, allowing for detection at extremely low levels using HPLC with a fluorescence detector. researchgate.net Another common approach involves using reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which improves ionization efficiency for LC-MS analysis. wisc.eduscbt.com

Alkylation of the Sulfanyl Group: The sulfanyl group can also be derivatized, for example, through alkylation, to improve its chromatographic properties or to prevent its oxidation.

This strategic modification is a key step in developing robust and sensitive quantitative methods for 3-Sulfanylnaphthalene-2-carboxylic acid, especially when dealing with trace-level concentrations in complex sample matrices.

Emerging Applications in Materials Science and Industrial Chemistry

Incorporation into Functional Materials Design

The dual functionality of 3-Sulfanylnaphthalene-2-carboxylic acid makes it a prime candidate for integration into a variety of material systems. The carboxylic acid group provides a reactive handle for polymerization and for linking to metal centers, while the sulfanyl (B85325) group offers a strong affinity for certain metal surfaces and can participate in various organic reactions.

Development of Advanced Polymer Systems

The incorporation of specific moieties into polymer backbones or as pendant groups can impart unique functionalities. While direct polymerization studies of 3-Sulfanylnaphthalene-2-carboxylic acid are not extensively documented, the principles of polymer chemistry suggest its utility in creating advanced polymer systems. For instance, naphthoic acid derivatives have been successfully integrated into polymer chains to develop materials with specific biological activities. In one study, bicyclic naphthoic acid derivatives were attached to poly(glycidyl methacrylate) to create antimicrobial polymers effective against multidrug-resistant bacteria. researchgate.net The planar and hydrophobic nature of the naphthalene (B1677914) unit is crucial for disrupting bacterial membranes. researchgate.net

Furthermore, the presence of a carboxylic acid and an amino group on a molecule allows for the synthesis of polyamides. researchgate.net By analogy, 3-Sulfanylnaphthalene-2-carboxylic acid, with its carboxylic acid group, could be used as a monomer in polycondensation reactions with diamines to produce novel polyamides. acs.orgresearchgate.netacs.org The resulting polymers would feature the bulky and rigid naphthalene unit, potentially leading to materials with enhanced thermal stability and specific mechanical properties. The synthesis of aromatic polyamides often involves methods like the Yamazaki-Higashi phosphorylation, which directly condenses dicarboxylic acids with diamines. researchgate.netacs.org

Table 1: Potential Polymer Systems Incorporating Naphthalene-based Carboxylic Acids

| Polymer Type | Monomer Component | Potential Properties | Synthesis Method |

|---|---|---|---|

| Functionalized Polymethacrylate | Naphthoic acid derivative | Antimicrobial activity researchgate.net | Ring-opening of epoxy groups researchgate.net |

Applications in Nanomaterials and Microelectromechanical Systems (MEMS)

The sulfanyl (mercapto) group of 3-Sulfanylnaphthalene-2-carboxylic acid is particularly significant for its application in nanomaterials. Thiols are well-known for their strong affinity for gold and other noble metal surfaces, enabling the formation of self-assembled monolayers (SAMs). This property is extensively used to functionalize nanoparticles. For example, 4-mercaptobenzoic acid, a close structural analog, has been used to create monodisperse gold nanoparticles with diameters of 2 and 3 nm. acs.org The carboxylic acid group in these functionalized nanoparticles provides a point of attachment for biomolecules, making them useful for applications in bio-conjugation and as labels in electron microscopy. acs.org

The self-assembly of thiol-containing molecules onto gold surfaces is a spontaneous process driven by the strong sulfur-gold interaction. acs.org This allows for the precise control of the surface chemistry of gold nanoparticles, tailoring their solubility, stability, and functionality. acs.orgacs.org Carboxylic acid-functionalized magnetic nanoparticles have also been developed, where the carboxyl groups on the surface allow for conjugation with proteins and peptides. nih.gov Given these precedents, 3-Sulfanylnaphthalene-2-carboxylic acid could be employed to create functionalized gold or other metal nanoparticles, where the naphthalene core could introduce specific optical or electronic properties.

While the application of 3-Sulfanylnaphthalene-2-carboxylic acid in nanomaterials is well-supported by studies on analogous compounds, its specific use in Microelectromechanical Systems (MEMS) is not well-documented in the current scientific literature.

Hybrid Material Constructs

Hybrid materials, which combine organic and inorganic components at the molecular level, offer properties that are not accessible with a single class of material. Metal-Organic Frameworks (MOFs) are a prominent class of hybrid materials, consisting of metal ions or clusters connected by organic linker molecules. The carboxylic acid group is a common functional group used in these organic linkers. nih.gov

The synthesis of MOFs often involves dicarboxylic acids, and naphthalene-based linkers like 2,6-naphthalenedicarboxylic acid have been used to create MOFs with specific porous structures. youtube.com For example, a MOF synthesized from iron nitrate (B79036) and 2,6-naphthalenedicarboxylic acid resulted in crystalline, rod-shaped particles with potential applications in drug delivery. youtube.com The structure and porosity of MOFs can be tuned by the choice of the organic linker. nih.gov The use of a functionalized ligand like 3-Sulfanylnaphthalene-2-carboxylic acid could lead to MOFs with tailored properties. The sulfanyl group could serve as a site for post-synthetic modification or could coordinate to the metal centers, influencing the framework's topology and functionality. A patent has described the use of a methyl sulfide (B99878) functionalized organic aromatic carboxylic acid ligand in the synthesis of MOF materials to impart more desirable functions. mdpi.com Additionally, the use of sulfanilic acid, which contains a sulfonic acid group, as a linker in MOF synthesis highlights the potential for sulfur-containing functional groups to create novel frameworks. sigmaaldrich.com

Electrochemical Processes and Energy Applications

The electrochemical behavior of 3-Sulfanylnaphthalene-2-carboxylic acid is determined by its constituent parts: the naphthalene aromatic system, the carboxylic acid, and the sulfanyl group. The naphthalene core can undergo oxidation and reduction at specific potentials. The presence of the electron-donating sulfanyl group and the electron-withdrawing carboxylic acid group would be expected to modulate these potentials.

Cyclic voltammetry is a key technique for studying the electrochemical properties of such compounds. youtube.com Studies on related compounds provide insight into the potential electrochemical applications of 3-Sulfanylnaphthalene-2-carboxylic acid. For instance, the electrochemical oxidation of thiols and thioethers has been demonstrated in continuous-flow microreactors, providing an environmentally friendly route to sulfoxides, sulfones, and disulfides. rsc.org This suggests that 3-Sulfanylnaphthalene-2-carboxylic acid could be a substrate for electrosynthesis.

Furthermore, the unique electrochemical properties of molecules containing both thiol and carboxylic acid groups can be exploited in the development of electrochemical sensors. These sensors often rely on the modification of an electrode surface with a molecule that can selectively interact with an analyte, leading to a measurable change in current or potential. researchgate.net For example, 4-mercaptobenzoic acid has been used as a reporter molecule in the development of SERS (Surface-Enhanced Raman Scattering) substrates for ultrasensitive detection, where cyclic voltammetry was used to optimize the substrate fabrication. acs.org The ability of the sulfanyl group to bind to electrode materials like gold or silver, combined with the potential for the naphthalene moiety to participate in charge transfer processes, makes 3-Sulfanylnaphthalene-2-carboxylic acid a candidate for the development of novel electrochemical sensors. researchgate.netnih.gov The complexation of such molecules with metal ions can also significantly alter their electrochemical properties, which is a principle used in designing sensors for metal ions. researchgate.net

Table 2: Electrochemical Characteristics and Potential Applications

| Feature of 3-Sulfanylnaphthalene-2-carboxylic acid | Relevant Electrochemical Process | Potential Application | Supporting Evidence from Analogs |

|---|---|---|---|

| Sulfanyl (Thiol) Group | Electrochemical Oxidation | Electrosynthesis of sulfoxides/sulfones rsc.org | Oxidation of thiols in microreactors rsc.org |

| Naphthalene Core and Functional Groups | Redox Reactions | Active component in electrochemical sensors | Use of naphthol derivatives in sensors researchgate.net |

| Sulfanyl and Carboxylic Acid Groups | Surface Adsorption and Electron Transfer | Electrode surface modification for sensing | Use of 4-mercaptobenzoic acid in SERS substrates acs.org |

Role in Supramolecular Architectures and Crystal Engineering

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, which are governed by the arrangement of molecules in the crystal lattice. This arrangement is controlled by intermolecular, non-covalent interactions. researchgate.netnih.gov The functional groups of 3-Sulfanylnaphthalene-2-carboxylic acid—a hydrogen bond donor and acceptor in the carboxylic acid group, a potential hydrogen bond donor in the sulfanyl group, and the extended π-system of the naphthalene core—provide multiple opportunities for forming specific and directional non-covalent interactions.

Non-Covalent Interactions in Solid-State Structures

The solid-state structure of 3-Sulfanylnaphthalene-2-carboxylic acid and its derivatives will be heavily influenced by a variety of non-covalent interactions.

Hydrogen Bonding: The carboxylic acid group is a powerful motif for forming strong hydrogen bonds. Carboxylic acids typically form centrosymmetric dimers through O-H···O hydrogen bonds. nih.gov Additionally, the carbonyl oxygen can act as a hydrogen bond acceptor, while the sulfanyl group's hydrogen atom could potentially act as a weak hydrogen bond donor.

π-π Stacking: The planar and electron-rich naphthalene core is prone to π-π stacking interactions. These interactions are crucial in the packing of many aromatic molecules and play a significant role in stabilizing the crystal structures of naphthalene derivatives. mdpi.com The stacking can occur in various geometries, such as face-to-face or offset arrangements.